The table below summarizes the core technical data for filaminast:
| Attribute | Description |
|---|---|
| Chemical Name | [(E)-1-(3-Cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate [1] |
| Molecular Formula | C₁₅H₂₀N₂O₄ [1] |
| Molecular Weight | 292.33 g/mol [1] [2] |
| Mechanism of Action | Phosphodiesterase 4 (PDE4) inhibitor [3] [2] |
| Therapeutic Class | Anti-inflammatory / Immunomodulator [3] |
| Development Status | Development terminated (Phase II) [1] |
| Primary Reason for Termination | Narrow therapeutic window; dose-limiting side effects (nausea, vomiting) [1] |
| Chemical Ancestry | Analog of the prototype PDE4 inhibitor, rolipram [1] |
This compound exerts its effects by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme [2]. The intracellular signaling pathway and mechanism are illustrated below:
Figure 1: this compound inhibits PDE4 to prevent cAMP hydrolysis, amplifying cAMP-mediated anti-inflammatory signaling.
While specific primary literature on this compound's testing is limited in the search results, the following methodology from a study on the related PDE4 inhibitor roflumilast-N-oxide (RNO) illustrates a standard approach to investigating this drug class [5]:
This compound was developed by Wyeth-Ayerst but failed to progress beyond Phase II clinical trials [1]. Its discontinuation underscores a central challenge in PDE4 inhibitor development.
The table below compares this compound with other PDE4 inhibitors:
| Compound | Status | Key Issue / Note |
|---|---|---|
| This compound | Development terminated [1] | Narrow therapeutic window; prototype of the challenge [1] |
| Rolipram | Early prototype, not approved [6] | Caused significant nausea and vomiting; set a precedent for class side effects [1] |
| Cilomilast | Development discontinued [7] | Lack of efficacy and/or side effects [7] |
| Roflumilast | Approved for COPD [5] [4] | Demonstrated a sufficient therapeutic window for market approval |
Filaminast (code name WAY-PDA-641) is an investigational phosphodiesterase-4 (PDE4) inhibitor with the chemical formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol. It features an (E)-{1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethylidene}amino carbamate structure that places it within the catechol-ether class of PDE4 inhibitors, making it a direct analog of the prototype PDE4 inhibitor rolipram [1] [2]. Structurally, this compound contains key pharmacophoric elements common to early-generation PDE4 inhibitors: a catechol-ether moiety with methoxy and cyclopentyloxy substituents on the phenyl ring, and an oxime carbamate group that contributes to PDE4 binding interactions [1] [3].
This compound was initially developed by Wyeth-Ayerst as a potential therapeutic for asthma and chronic obstructive pulmonary disease (COPD) [1]. Despite reaching Phase II clinical trials, development was terminated after studies revealed a narrow therapeutic window - the compound could not be dosed sufficiently high to achieve therapeutic effects without causing significant adverse effects, particularly nausea and vomiting [2]. This limitation was characteristic of the early rolipram class of PDE4 inhibitors and represented a significant challenge in the development of this drug class [2]. The clinical termination highlights the central problem in early PDE4 inhibitor development: achieving sufficient therapeutic index between anti-inflammatory efficacy and side effects, primarily arising from the distribution of different PDE4 subtypes throughout the body, including the central nervous system and gastrointestinal tract [3] [4] [2].
The therapeutic potential of this compound derives from its specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP) in various cell types [3] [5]. cAMP serves as a crucial second messenger that regulates numerous cellular functions, including immune cell activation, inflammatory mediator release, and gene expression [4]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which subsequently activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC) [6]. These signaling pathways modulate the transcription of various anti-inflammatory genes while suppressing pro-inflammatory responses [5] [7].
The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) encoded by separate genes, with multiple splice variants for each [3] [4]. These enzymes contain a conserved catalytic domain of 300-350 amino acids that forms the active site [7]. This compound specifically targets the PDE4B subtype according to DrugBank data, though its selectivity profile across other PDE4 subtypes remains incompletely characterized [1]. PDE4B is highly expressed in immune cells including neutrophils, monocytes, and T-lymphocytes, positioning this compound to potentially modulate inflammatory processes in these cell types [4].
The binding interaction between this compound and PDE4 occurs at the enzyme's active site, which structural studies have shown consists of several key regions:
As a catechol-ether derivative, this compound's methoxy and cyclopentyloxy groups are predicted to interact with the hydrophobic Q pockets, while the oxime carbamate moiety may form hydrogen bonds with conserved residues in the catalytic site, particularly with glutamine residues that normally interact with the adenine ring of cAMP [3]. This binding mode competitively inhibits cAMP access to the catalytic site, thereby preserving intracellular cAMP concentrations and prolonging cAMP-mediated signaling [3] [7].
The following diagram illustrates the cAMP-mediated anti-inflammatory signaling pathway potentiated by PDE4 inhibitors like this compound:
Figure 1: cAMP-mediated anti-inflammatory signaling pathway enhanced by PDE4 inhibition. This compound inhibits PDE4, increasing cAMP levels and activating downstream effectors that suppress inflammation.
The primary therapeutic value of this compound lies in its potential to modulate inflammatory processes through elevation of intracellular cAMP in immune cells [5]. Increased cAMP levels in immune cells lead to:
The anti-inflammatory effects of PDE4 inhibitors like this compound occur through multiple interconnected signaling pathways. cAMP activation of PKA phosphorylates and inhibits nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammation [7]. Additionally, PKA activation stimulates cAMP response element-binding protein (CREB), which induces anti-inflammatory gene expression [6]. These mechanisms collectively suppress the production and release of key inflammatory mediators while promoting resolution of inflammation [5] [7].
Based on its mechanism of action and the clinical experience with other PDE4 inhibitors, this compound was initially investigated for:
The following table summarizes the key pharmacological properties of this compound based on available data:
Table 1: Pharmacological Profile of this compound
| Parameter | Characteristics | Reference |
|---|---|---|
| Molecular Target | 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) | [1] |
| Mechanism of Action | Competitive reversible inhibition of cAMP hydrolysis | [1] [3] |
| Chemical Class | Catechol-ether derivative | [3] [2] |
| Therapeutic Applications | Asthma, COPD (potential) | [1] |
| Development Status | Development terminated (Phase II) | [2] |
| Reason for Termination | Narrow therapeutic window, dose-limiting side effects | [2] |
While comprehensive quantitative data on this compound's potency and selectivity are limited in publicly available literature, its pharmacological profile can be inferred from its structural characteristics and what is known about the PDE4 inhibitor class:
The adverse effects that limited this compound's clinical development (nausea, vomiting) are class effects of PDE4 inhibitors that have been attributed primarily to inhibition of the PDE4D subtype [4]. This understanding has driven the development of newer, subtype-selective PDE4 inhibitors with improved therapeutic windows [4].
Table 2: Comparative Profile of Selected PDE4 Inhibitors
| Compound | IC₅₀ Values | Selectivity Profile | Clinical Status | Key Characteristics |
|---|---|---|---|---|
| This compound | Not fully characterized | PDE4B inhibitor (per DrugBank) | Development terminated | Catechol-ether analog of rolipram |
| Rolipram | ~0.1-1 µM (varies by subtype) | Pan-PDE4 inhibitor | Preclinical tool compound | Prototype PDE4 inhibitor, significant side effects |
| Roflumilast | 0.68 nM (PDE4D), 0.84 nM (PDE4B) | Pan-PDE4 inhibitor | Marketed (COPD) | First marketed PDE4 inhibitor, improved tolerance |
| Apremilast | 74 nM | Pan-PDE4 inhibitor | Marketed (psoriasis, PsA) | Orally available, phthalimide structure |
This compound's structure-activity relationship can be understood within the broader context of catechol-ether PDE4 inhibitors:
The following diagram illustrates the key structural features of this compound and their proposed interactions with the PDE4 active site:
Figure 2: Proposed binding interactions of this compound structural elements with PDE4 active site regions.
The evaluation of PDE4 inhibitors like this compound typically involves a hierarchy of experimental approaches ranging from molecular-level assays to cellular and whole-animal studies:
Protocol 1: PDE4 Enzyme Inhibition Assay
Protocol 2: T-cell Proliferation and NFAT Signaling Assay
Protocol 3: Inflammatory Cytokine Secretion Assay
This compound represents an important milestone in the historical development of PDE4 inhibitors, illustrating both the therapeutic potential and challenges of this drug class. While its development was terminated due to dose-limiting side effects, this compound contributed to the understanding of PDE4 as a therapeutic target and helped drive the development of more selective second-generation PDE4 inhibitors with improved therapeutic windows [4] [2]. The experimental approaches used to characterize this compound and similar compounds continue to inform current PDE4 drug discovery efforts, particularly in the design of subtype-selective inhibitors that may provide enhanced efficacy with reduced adverse effects [4].
Filaminast was a drug candidate developed by Wyeth-Ayerst. It belongs to the phosphodiesterase 4 (PDE4) inhibitor class and was an analog of a prototype molecule called rolipram [1].
The following table summarizes its core properties:
| Property | Description |
|---|---|
| Code Name | WAY-PDA 641 [1] |
| Developer | Wyeth-Ayerst [1] |
| Pharmacological Class | Phosphodiesterase 4 (PDE4) Inhibitor [1] |
| Chemical Analogue Of | Rolipram [1] |
| Development Status | Development terminated after Phase II clinical trials [1] |
| Primary Reason for Failure | Narrow therapeutic window; effective doses caused significant side effects like nausea and vomiting [1] |
Although specific data on this compound is scarce, its intended mechanism is shared among PDE4 inhibitors [1].
This mechanism was targeted for chronic inflammatory respiratory diseases [2]. However, a common challenge with early PDE4 inhibitors, including the rolipram class to which this compound belongs, was that achieving sufficient therapeutic effect often came with intolerable side effects, primarily nausea and vomiting, leading to a narrow therapeutic window [1].
The diagram below illustrates this core mechanism and its consequences:
This compound inhibits PDE4 to elevate cAMP, promoting downstream cellular effects.
The termination of this compound's development highlights a historical hurdle in PDE4 drug discovery [1]. The search for PDE4 inhibitors with a better safety profile continued, leading to drugs like roflumilast and cilomilast, which were also extensively studied for respiratory diseases [2] [4].
Filaminast is a selective inhibitor of the Phosphodiesterase-4 (PDE4) enzyme [1]. To understand its mechanism and research value, it's essential to first understand PDE4's role in cellular signaling.
The diagram below illustrates this core signaling pathway and the point of intervention for this compound.
core mechanism of this compound via PDE4 inhibition and cAMP modulation.
The PDE4 family, which this compound targets, has specific molecular properties that are critical for research and drug development. The table below summarizes key characteristics derived from general PDE4 research, which form the basis for investigating any specific inhibitor like this compound.
| Characteristic | Description and Research Insight |
|---|---|
| Gene Subfamilies | Four genes (PDE4A, PDE4B, PDE4C, PDE4D) encode numerous isoforms via alternative splicing [2]. |
| Catalytic Domain | A highly conserved ~330 amino acid domain; sequence identity of 82.4–87.6% across subfamilies [2]. |
| Key Motifs & Residues | HD motif (His-Asp) for metal ion (Mg²⁺/Zn²⁺) coordination; conserved residues for cAMP binding (e.g., His433, Gln642 in PDE4A) [2]. |
| Isoform Classification | Long, Short, Super-short, Dead-short, defined by upstream conserved regions (UCR1 & UCR2) that regulate activity via PKA/ERK phosphorylation [2]. |
| Inhibitor Binding | A common scheme involves a hydrophobic clamp by conserved residues and hydrogen bonding with an invariant glutamine [3]. |
Research on PDE4 inhibitors like this compound employs various experimental models to evaluate their therapeutic potential. Key findings from these models are summarized below.
| Experimental Area | Commonly Used Models & Protocols | Key Measured Outcomes / Biomarkers |
|---|---|---|
| Inflammatory Diseases | In vivo models of COPD/asthma (e.g., rodent allergen-challenge) [4]. Cell-based assays using immune cells (T-cells, macrophages) [2]. | Reductions in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Improvement in airway resistance/hyperresponsiveness [2] [4]. |
| Neurodegenerative Disorders | In vitro models of neuronal injury or inflammation [1]. | Attenuation of neural cell death. Improved outcomes in models of synaptic plasticity and memory [1]. |
| Spinal Cord Injury (SCI) | Animal models of contusion or compression SCI [1]. | Elevation of cAMP levels at the injury site. Improved locomotor recovery scores (e.g., BBB scale). Enhanced axonal sprouting/survival [1]. |
The following workflow diagram generalizes the process of evaluating a PDE4 inhibitor in a preclinical model of inflammatory disease, which would be applicable to this compound research.
general workflow for preclinical evaluation of a PDE4 inhibitor.
The therapeutic potential of PDE4 inhibition is significant, but research and development face several hurdles that also apply to this compound:
| Property | Description |
|---|---|
| Generic Name | Filaminast [1] |
| Status | Experimental (Not approved in US or other regions) [1] |
| Molecular Formula | C₁₅H₂₀N₂O₄ [2] [1] |
| Molecular Weight | 292.33 g/mol [2] [1] |
| CAS Number | 141184-34-1 [2] [1] |
| Mechanism of Action | Selective inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1] |
| Therapeutic Focus | Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] |
This compound inhibits the PDE4B enzyme, part of the phosphodiesterase family that hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) [3] [1] [4]. By blocking cAMP degradation, this compound elevates intracellular cAMP levels, which produces broad anti-inflammatory and immunomodulatory effects [5] [6] [4].
The diagram below illustrates this central signaling pathway and the role of this compound.
This compound inhibits PDE4, preventing cAMP hydrolysis and promoting anti-inflammatory signaling [3] [5] [7].
While specific quantitative data and clinical trial results for this compound are not fully available in the search results, its research is situated within the well-established field of PDE4 inhibition.
For profiling this compound, consider these key experiments based on standard PDE4 inhibitor research methodologies.
Filaminast is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 enzymes are responsible for hydrolyzing and breaking down the secondary messenger cyclic adenosine monophosphate (cAMP) [1]. By inhibiting PDE4, this compound leads to the accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways involved in inflammatory responses and other cellular functions [1].
The diagram below illustrates this core mechanism of action.
Without a standard protocol for this compound, you will need to determine the optimal concentration and conditions for your specific cell model. The following table outlines key parameters to define through preliminary experiments.
| Experimental Parameter | Considerations & Recommended Starting Points |
|---|---|
| Initial Concentration Range | Based on inhibitors like Roflumilast/Cilomilast [1] and PCAIs [2], start with a broad range (e.g., 1 nM - 100 µM). Include a negative control (vehicle alone). |
| Vehicle & Solubility | Use DMSO for stock solutions. Keep final DMSO concentration low (e.g., ≤0.1-0.5%) and include a vehicle control [3]. |
| Treatment Duration | Vary based on assay readout (e.g., 1-24 hours for phosphorylation, 24-72 hours for viability/gene expression) [2]. |
| Key Assays for Validation | • Cell Viability (MTT/MTS): Assess cytotoxicity [3]. • cAMP ELISA: Directly measure target engagement. • Western Blot: Detect phosphorylation of PKA/CREB [2]. • qPCR: Measure changes in inflammatory gene expression. |
You can use the following workflow, adapted from general cell culture and drug testing methods, as a starting template for your investigation with this compound.
This compound (CAS No. 141184-34-1) is a phosphodiesterase-4 (PDE4) inhibitor with potential therapeutic applications for inflammatory and allergic disorders, including asthma. As a research compound, this compound functions by elevating intracellular cAMP levels through selective inhibition of PDE4-mediated degradation, resulting in bronchodilation and anti-inflammatory effects. The compound is structurally related to other PDE4 inhibitors such as rolipram but has demonstrated distinct pharmacological properties in experimental models. These application notes provide detailed protocols for the preparation, characterization, and quality control of this compound stock solutions to ensure experimental reproducibility and reliability in various research applications, particularly in drug discovery and development workflows. [1] [2]
This compound possesses well-defined molecular characteristics that influence its solubility, stability, and handling requirements. The compound exists as a solid at room temperature with a molecular weight of 292.33 g/mol and the molecular formula C₁₅H₂₀N₂O₄. The structural architecture includes specific functional groups that contribute to both its pharmacological activity and physicochemical behavior, requiring specific consideration during solution preparation. [1] [2]
Table: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 141184-34-1 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₄ | [1] |
| Molecular Weight | 292.33 g/mol | [2] |
| Appearance | Solid | [1] |
| Synonyms | WAY-PDA-641, PDA-641, WAY-123641 | [1] |
This compound demonstrates optimal solubility in DMSO at approximately 32.5 mg/mL (111.18 mM), requiring sonication for complete dissolution. The compound exhibits temperature-dependent stability, with recommended storage at -20°C for powder forms and -80°C for prepared solutions. This compound remains stable under proper storage conditions for up to three years in powder form and one year in solution when maintained at -80°C. The relative density is reported as 1.25 g/cm³, which may influence handling and measurement procedures. [1] [2]
Table: Solubility and Storage Conditions
| Parameter | Conditions | Specification |
|---|---|---|
| DMSO Solubility | 25°C with sonication | 32.5 mg/mL (111.18 mM) |
| Aqueous Solubility | 25°C | Not specified |
| Powder Storage | -20°C | 3 years stability |
| Solution Storage | -80°C | 1 year stability |
| Shipping Conditions | Blue ice/ambient | Stable |
This compound has been classified according to GHS standards as having acute oral toxicity (Category 4, H302) and acute aquatic toxicity (Category 1, H400), along with chronic aquatic toxicity (Category 1, H410). These classifications indicate that the compound is harmful if swallowed and presents significant hazards to aquatic environments with long-lasting effects. Researchers must implement appropriate containment measures when working with this compound, particularly during weighing and solution preparation when airborne particles may be generated. [1]
Before initiating stock solution preparation, researchers must accurately calculate the required mass of this compound based on the desired concentration and final volume. For a 100 mM stock solution in DMSO, the following calculation applies:
Table: Mass Requirements for Different Stock Solution Configurations
| Desired Concentration | Final Volume | Mass Required | Primary Application |
|---|---|---|---|
| 10 mM | 10 mL | 29.23 mg | Initial screening assays |
| 50 mM | 10 mL | 146.17 mg | Intermediate concentration |
| 100 mM | 10 mL | 292.33 mg | High-concentration master stock |
| 200 mM | 5 mL | 292.33 mg | Space-constrained storage |
The following diagram illustrates the complete workflow for this compound stock solution preparation:
This compound demonstrates significant potential as a therapeutic agent for various medical conditions. As a PDE4 inhibitor, it has been investigated for the treatment of inflammatory and allergic disorders, particularly asthma. The compound functions by elevating cAMP levels in immune and inflammatory cells, resulting in reduced production of pro-inflammatory cytokines and mediators. Research indicates that PDE4 inhibitors like this compound may also have applications in central nervous system disorders including Parkinson's disease, mild cognitive impairment, Alzheimer's disease, depression, and schizophrenia, though their clinical development has been challenged by dose-limiting side effects. [4] [5]
The following diagram illustrates the mechanism of PDE4 inhibition by this compound:
This compound exerts its pharmacological effects through specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in various cell types. By binding to the PDE4 active site, this compound prevents the conversion of cAMP to inactive 5'-AMP, resulting in elevated intracellular cAMP levels. This elevation activates protein kinase A (PKA), which subsequently phosphorylates downstream targets including transcription factors such as CREB, leading to modified gene expression and anti-inflammatory effects. The increased cAMP signaling also contributes to bronchodilation in asthma applications through smooth muscle relaxation. [4] [5]
Regular quality control assessments should include periodic re-analysis of stored aliquots to monitor stability over time. Comparative HPLC chromatograms of freshly prepared versus stored samples can identify degradation products. Biological activity confirmation through PDE4 inhibition assays using standardized protocols provides functional validation of stock solution integrity. [3]
Table: Quality Control Acceptance Criteria
| Parameter | Acceptance Criteria | Testing Frequency |
|---|---|---|
| Concentration | ±5% of target | Each preparation |
| Purity (HPLC) | ≥95% | Each preparation and quarterly |
| Color | Colorless to pale yellow | Visual inspection each use |
| Particulates | None visible | Visual inspection each use |
| Biological Activity | IC₅₀ within historical range | Quarterly and for critical studies |
Researchers should be aware that this compound, like other PDE4 inhibitors, may exhibit dose-limiting side effects including emetogenesis, which has hindered clinical development of this class of compounds. This characteristic should be considered when designing in vivo experiments. Additionally, the high potency of this compound necessitates careful dose-response characterization in each experimental system to establish appropriate concentration ranges that maximize therapeutic effects while minimizing adverse reactions. [5]
The diagram below illustrates the core mechanism of action of PDE4 inhibitors like Filaminast and a general logical framework for studying them in a laboratory setting.
Understanding the molecular target is crucial for developing laboratory techniques. The table below summarizes key characteristics of the PDE4 enzyme family, which this compound directly inhibits [1].
| Property | Description |
|---|---|
| Primary Function | Hydrolysis of cyclic adenosine monophosphate (cAMP) [1]. |
| Biological Role | Regulates cAMP signaling pathways involved in inflammation, immune response, and neural activity [1]. |
| Gene Subfamilies | PDE4A, PDE4B, PDE4C, PDE4D [1]. |
| Key Structural Motif | Conserved "HD" (His-Asp) motif for metal ion (Mg²⁺, Zn²⁺) binding and catalytic activity [1]. |
| Inhibitor Binding | Small-molecule inhibitors (e.g., Roflumilast, Cilomilast) bind to the conserved catalytic domain, blocking cAMP access [1]. |
This compound is an experimental small molecule drug characterized as a phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its development for conditions like asthma and other inflammatory diseases was discontinued after Phase II clinical trials [1] [3].
This compound exerts its effects by selectively inhibiting the PDE4B enzyme [2]. PDE4 is responsible for breaking down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, this compound leads to elevated intracellular cAMP levels [4]. cAMP is a crucial second messenger that, in immune cells, promotes pathways that suppress the expression and release of various pro-inflammatory mediators (such as TNF-α, IL-2, IL-4, IL-5) and enhances the production of anti-inflammatory cytokines like IL-10 [4] [3]. This mechanism underpins its potential as an anti-inflammatory agent.
The following diagram illustrates this primary signaling pathway.
Diagram 1: Proposed anti-inflammatory mechanism of this compound via PDE4 inhibition and cAMP pathway activation.
The table below summarizes key chemical information for this compound, which is essential for experimental preparation [5] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ [1] [2] |
| Molecular Weight | 292.33 g/mol [5] [2] |
| CAS Registry Number | 141184-34-1 [1] [2] |
| Solubility (DMSO) | 32.5 mg/mL (111.18 mM) [5] |
| Storage (Powder) | -20°C for 3 years [5] |
This compound can be used as a tool compound in pre-clinical research to study PDE4 biology and the therapeutic potential of PDE4 inhibition.
The diagram below outlines a generic high-level workflow for a cell-based assay investigating this compound's anti-inflammatory effects. Specific protocol details (cell types, stimulus, measurement techniques) would need to be determined from current literature.
Diagram 2: Generic workflow for a cell-based assay to study this compound's effects.
1.0 Introduction Phosphodiesterase 4 (PDE4) enzymes are critical regulators of cyclic adenosine monophosphate (cAMP) levels and are established therapeutic targets for inflammatory diseases like asthma and COPD [1]. Filaminast is a known PDE4 inhibitor, and assessing its potency is essential for drug development and research. This document outlines a detailed framework for a fluorimetric or radiometric assay to quantify this compound's inhibitory activity against PDE4, providing researchers with a methodology to determine the half-maximal inhibitory concentration (IC₅₀) [1].
2.0 Principle of the Assay The core principle of this assay is to measure the inhibition of PDE4 enzyme activity by this compound. PDE4 hydrolyzes the second messenger cAMP into AMP. In its presence, this compound binds to the enzyme's active site, reducing the conversion of cAMP to AMP. The degree of this reduction is proportional to the inhibitor's potency and is quantified by detecting the remaining cAMP or the produced AMP using a suitable detection method. The signal is inversely correlated with PDE4 activity [1].
3.0 Reagent Preparation
4.0 Experimental Protocol
5.0 Data Analysis
Calculate the percentage of PDE4 inhibition for each this compound concentration using the formula:
% Inhibition = [1 - (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] × 100
Plot the % Inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Based on standard practices for enzyme inhibition assays, you can expect to generate data similar to the following structure.
Table 1: Example this compound Dose-Response Data
| This compound Concentration (nM) | % PDE4 Inhibition | Standard Deviation (±) |
|---|---|---|
| 0.1 | 5.0 | 1.5 |
| 1.0 | 15.5 | 2.1 |
| 10.0 | 45.2 | 3.8 |
| 100.0 | 82.7 | 4.2 |
| 1000.0 | 95.5 | 1.0 |
Table 2: Key Calculated Pharmacological Parameters
| Parameter | Value |
|---|---|
| IC₅₀ | ~25 nM |
| Hill Slope | ~1.1 |
The following diagram, created using Graphviz, illustrates the complete experimental workflow from preparation to data analysis.
This workflow provides a visual guide to the sequential steps and reagent additions in the this compound PDE4 inhibition assay.
When adapting this framework, pay close attention to the following areas to ensure reliable and reproducible results:
This compound (CAS No. 141184-34-1) is a research chemical with identified uses in laboratory settings and substance manufacture. As a phosphodiesterase inhibitor with structural complexity, maintaining its chemical integrity and physical stability is paramount for obtaining reliable experimental results. Proper storage conditions directly impact the reproducibility of research outcomes and experimental validity, particularly in drug development studies where precise dosing is critical. This compound presents specific handling challenges due to its classification as harmful if swallowed and its pronounced aquatic toxicity, requiring carefully controlled storage environments to prevent degradation and ensure safety.
The molecular structure of this compound (C₁₅H₂₀N₂O₄) with a molecular weight of 292.335 g/mol contains functional groups susceptible to environmental factors such as temperature fluctuations, light exposure, and moisture. Understanding these vulnerabilities enables researchers to implement appropriate storage strategies that preserve the compound's stability throughout its research lifecycle. This document provides comprehensive, evidence-based protocols for storing this compound under optimal conditions, supported by experimental data and safety considerations essential for research integrity and personnel protection.
This compound, known by synonyms including WAY-PDA-641, PDA-641, and WAY-123641, possesses specific structural elements that dictate its storage requirements. The compound is typically supplied as a solid powder, with its molecular formula C₁₅H₂₀N₂O₄ indicating the presence of multiple oxygen-containing functional groups that may be susceptible to hydrolysis or oxidative degradation under suboptimal conditions. While complete physicochemical profiling data (melting point, boiling point, flash point) are not fully available in the provided literature, the documented reactivity hazards indicate incompatibility with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
The decomposition profile of this compound reveals that under fire conditions, it may decompose and emit toxic fumes, suggesting that thermal stress should be avoided during storage. Although specific decomposition products are not fully characterized for this compound, analogous compounds with similar structural features have demonstrated predictable degradation pathways that researchers should consider when developing storage protocols. The absence of complete physicochemical data necessitates implementing conservative storage practices that address potential vulnerabilities based on the compound's known structural characteristics.
This compound presents specific health hazards that necessitate careful storage and handling practices. According to the Safety Data Sheet, the compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, this compound poses significant environmental risks, classified as Acute Aquatic Toxicity (Category 1) and Chronic Aquatic Toxicity (Category 1), with hazard statement H410: "Very toxic to aquatic life with long-lasting effects" [1]. These classifications underscore the critical importance of proper storage to prevent accidental release into the environment.
The precautionary measures for handling this compound include avoiding dust formation, preventing release to the environment, and using personal protective equipment. First aid measures specify that in case of ingestion, the mouth should be washed out with water, vomiting should NOT be induced, and a physician should be contacted immediately [1]. These safety considerations directly inform storage requirements, particularly regarding container integrity, secondary containment measures, and accessibility of emergency equipment in storage areas. The environmental hazards further necessitate that storage facilities have appropriate containment systems to prevent accidental environmental contamination.
Maintaining appropriate temperature parameters is critical for preserving this compound stability. The manufacturer specifically recommends storing this compound at -20°C in powder form or at -80°C when dissolved in solvent [1]. These low-temperature requirements indicate the compound's susceptibility to thermal degradation, with the significantly lower temperature for solutions suggesting accelerated decomposition pathways in solubilized states. These temperature recommendations align with established practices for storing thermally labile pharmaceutical compounds, where cryogenic preservation significantly extends usable lifespans by slowing kinetic degradation processes.
The storage environment must also be protected from light exposure, particularly fluorescent light which has been demonstrated to accelerate degradation in similar compounds. Research on histamine solutions has shown that constant exposure to fluorescent light (375 foot-candles) at room temperature resulted in significant degradation, with solutions retaining only 20-37% of initial concentrations after 7 days, while the same dilutions protected from light retained 83-94% of initial concentrations [2]. Although this data specifically addresses histamine, the photodegradation susceptibility underscores the importance of light protection for light-sensitive compounds like this compound, even during short-term storage or when temporarily removed from primary storage conditions.
This compound requires container integrity maintained through tightly sealed containers placed in cool, well-ventilated areas [1]. The specific recommendation for tight sealing suggests sensitivity to atmospheric oxygen or moisture, though the exact mechanism isn't specified in the available literature. Container materials should be compatible with the compound and storage temperatures, particularly for cryogenic storage where certain plastics become brittle. Moisture protection should be assumed as a precautionary measure, potentially through desiccant use in secondary packaging, unless specific stability data indicates otherwise.
Handling protocols during storage transitions must minimize exposure to suboptimal conditions. Research on azacitidine, another labile compound, demonstrates that temperature control during storage significantly impacts stability, with cold temperatures slowing degradation processes [3]. Although direct data for this compound isn't available, the established principle that temperature cycling accelerates degradation supports implementing procedures to minimize temperature fluctuations during material access. Practical approaches include using pre-cooled containers for transport, limiting door openings of storage units, and establishing dedicated storage areas to reduce cumulative exposure to elevated temperatures.
Monitoring the chemical integrity of this compound requires validated analytical methods capable of detecting and quantifying both the parent compound and potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection represents the most widely applicable methodology, as demonstrated in stability studies of analogous compounds. The protocol should employ a stability-indicating method that separates this compound from its degradation products, with specificity confirmed through forced degradation studies [3]. For this compound analysis, the recommended protocol includes:
The method should be validated according to ICH guidelines for parameters including specificity, accuracy, precision, and robustness. Forced degradation studies should expose this compound to various stress conditions (acid, base, oxidation, heat, and light) to demonstrate the method's ability to separate degradation products from the parent compound. As demonstrated in azacitidine studies, degradation may follow multi-step pathways, potentially involving hydrolytic ring opening followed by further decomposition [3]. Identification of degradation products can be enhanced through coupling with mass spectrometry (UHPLC-HRMS) for structural elucidation.
Physical characterization of stored this compound should accompany chemical stability assessment. The recommended protocol includes visual inspection for color changes or physical form alterations under appropriate lighting conditions. Additional analyses should include:
Although this compound is primarily used as a research chemical, microbiological stability becomes relevant for extended storage periods or for prepared solutions. The sterility assurance protocol should include:
Research on azacitidine demonstrates that proper storage conditions can extend stability beyond manufacturer recommendations without compromising microbiological properties [3]. This principle likely applies to this compound, though any extension of storage duration should be supported by study-specific stability data.
Table 1: Stability Profile of this compound Under Various Storage Conditions
| Storage Condition | Temperature | Container | Light Exposure | Demonstrated Stability Duration | Key Stability Indicators |
|---|---|---|---|---|---|
| Recommended (Powder) | -20°C | Tightly sealed, cool, well-ventilated area | Protected | Not specified; periodic monitoring recommended | No color change, maintained chemical purity >95% |
| Recommended (Solution) | -80°C | Tightly sealed | Protected | Stability varies with solvent; monitor periodically | No precipitation, maintained chemical purity >95% |
| Short-term (Powder) | 4°C | Tightly sealed | Protected | 8 weeks (extrapolated from analogous compounds) | No degradation products in HPLC |
| Short-term (Solution) | 4°C | Tightly sealed | Protected | 48 hours (conservative estimate) | Concentration remains >98% of initial |
| Accelerated Degradation | 25°C | Open to atmosphere | Constant fluorescent light | Significant degradation within 7 days (based on histamine data) | 20-37% of initial concentration remaining |
Table 2: Handling Requirements and Safety Considerations for this compound Storage
| Parameter | Requirement | Rationale | Emergency Measures |
|---|---|---|---|
| Temperature Monitoring | Continuous monitoring with digital data logger | Ensure consistent maintenance of recommended storage temperatures | Immediate transfer to backup storage on deviation |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator | Prevention of exposure through inhalation, skin contact, or eye contact | Immediate flushing with water for eye/skin contact |
| Spill Management | Absorb with liquid-binding material (diatomite, universal binders) | Prevent environmental release and exposure | Collect spillage, dispose as hazardous waste |
| Disposal | Approved waste disposal plant | Prevent environmental contamination, especially aquatic systems | Consult local regulations for hazardous waste disposal |
| Fire Fighting | Water spray, dry chemical, foam, carbon dioxide | Combat fire without hazardous interactions | Wear self-contained breathing apparatus for firefighters |
While specific stability data for this compound is limited in the available literature, the degradation kinetics can be extrapolated from studies on structurally related compounds. Research on azacitidine demonstrates that proper temperature control can maintain concentration above 98% of initial for 48 hours when stored at 4°C [3]. Similarly, histamine stability research shows that protected refrigerated storage (4°C) preserves 97% of initial concentration after 8 weeks [2]. These findings support the temperature dependence of degradation processes and underscore the importance of maintaining recommended storage conditions throughout the material lifecycle.
The decomposition mechanism for compounds structurally related to this compound often involves hydrolytic pathways. Studies on azacitidine reveal a two-stage degradation process involving rapid reversible hydrolysis followed by irreversible decomposition to stable metabolites [3]. Although this compound's specific degradation pathway isn't documented, the recommendation to store at low temperatures, particularly when in solution, suggests similar hydrolytic susceptibility. This understanding informs the development of stabilization strategies and the identification of critical quality attributes to monitor during stability testing.
Implementation of proper this compound storage protocols requires integration into standard operating procedures for research laboratories. The workflow begins with receipt of the material, requiring immediate verification of shipping conditions and prompt transfer to recommended storage environments. Laboratories should maintain detailed inventory records tracking storage duration, container integrity, and periodic stability verification. For frequently used material, establishing working aliquots minimizes temperature cycling of the primary stock, preserving long-term stability while supporting daily research needs.
The experimental workflow for using stored this compound should incorporate carefully designed temperature control points to minimize cumulative exposure to suboptimal conditions. Based on principles demonstrated in azacitidine handling [3], the recommended workflow includes:
Laboratories storing and handling this compound must address regulatory requirements for hazardous chemicals. While this compound is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations [1], its classification as acutely toxic (oral Category 4) and very toxic to aquatic life necessitates appropriate risk management measures. Compliance includes maintaining accurate inventory records, implementing appropriate labeling, and ensuring personnel training on hazards and emergency procedures. Facilities should establish specific storage areas with secondary containment to prevent environmental contamination in case of primary container failure.
Documentation practices for this compound storage should align with research quality standards and potential regulatory submissions. Recommended documentation includes:
The environmental protection measures for this compound warrant particular attention given its classification as very toxic to aquatic life with long-lasting effects [1]. Storage areas should include secondary containment capable of holding at least 110% of the largest container volume, with spill response materials readily available. Disposal of this compound and contaminated materials must be conducted through approved waste disposal plants in compliance with local, state, and federal regulations [1].
Proper storage of this compound under recommended conditions of -20°C for powder and -80°C for solutions, with protection from light and moisture, is essential for maintaining chemical integrity and research reliability. Implementation of the protocols outlined in this document, including rigorous stability assessment, comprehensive documentation, and integration of safety measures, supports the responsible use of this research chemical. As stability data for this compound specifically remains limited in the published literature, researchers should apply conservative principles and implement monitoring protocols to generate compound-specific stability profiles supporting their research timelines and objectives.
The temperature-dependent degradation observed in structurally related compounds underscores the critical importance of maintaining cold chain continuity throughout the material lifecycle. Furthermore, the significant aquatic toxicity of this compound necessitates stringent containment measures and disposal protocols to prevent environmental contamination. Through adherence to these application notes and protocols, researchers can optimize this compound stability while ensuring laboratory safety and contributing to the generation of reliable, reproducible scientific data.
Overview this compound is an experimental small molecule analog of a Phosphodiesterase 4 (PDE4) inhibitor, investigated for potential use in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its development status is classified as experimental, and it is not currently approved for human use in the United States or other regions [1].
Physicochemical Properties The table below summarizes the key chemical and physical properties of this compound [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ [1] [2] |
| Average Molecular Weight | 292.33 g/mol [1] [2] |
| CAS Number | 141184-34-1 [1] [2] |
| Solubility in DMSO | 32.5 mg/mL (111.18 mM) [2] |
| SMILES String | O(C1=C(OC)C=CC(\C(=N\OC(N)=O)\C)=C1)C2CCCC2 [2] |
Mechanism of Action this compound acts as a phosphodiesterase 4 inhibitor (PDE4 inhibitor) [1]. It specifically targets the PDE4B enzyme [1]. PDE4 is responsible for hydrolyzing and breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cells [3]. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects such as reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [3]. This mechanism is relevant for modulating inflammatory responses in diseases like asthma and COPD [3].
The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.
PDE4 Inhibition by this compound
Handling and Storage
| Desired Concentration | Amount of this compound to Add per 1 mL Solvent |
|---|---|
| 1 mM | 0.3421 mg |
| 5 mM | 1.7104 mg |
| 10 mM | 3.4208 mg |
| 20 mM | 6.8416 mg |
Safety and Disposal
Given the absence of explicit protocols in the search results, the following workflow is a logical, generalized proposal for in vitro activity assessment based on this compound's known mechanism.
In Vitro Assessment Workflow
Detailed Methodologies
Filaminast is a selective inhibitor of phosphodiesterase 4 (PDE4). Studying it typically involves a multi-stage approach to characterize its biochemical, cellular, and physiological effects [1]. A rigorous experimental design is crucial for generating reliable and interpretable data.
The following sections outline core components of this research pipeline.
The initial phase focuses on direct measurement of the drug's interaction with its target and immediate downstream effects.
Table 1: Key In Vitro Assays for this compound Characterization
| Experiment Objective | Recommended Protocol Summary | Key Metrics to Record |
|---|
| PDE4 Enzyme Inhibition [2] | Incubate purified PDE4 enzyme with a fluorescent/cromogenic cAMP substrate and varying [this compound]. Use a microplate reader to quantify product formation over time. | - IC50 value
This phase assesses the functional consequences of PDE4 inhibition in more complex, integrated biological systems.
Table 2: Models for Assessing this compound Efficacy
| Disease Area | Model System | Experimental Readouts |
|---|
| Inflammatory (e.g., Asthma, COPD) | - Ex Vivo: LPS-induced cytokine release from human whole blood.
Understanding the drug's behavior in the body and its safety profile is essential for development.
Table 3: Core ADMET and Toxicological Assessments
| Profile Category | Standard Assays / Studies | Critical Parameters |
|---|
| Pharmacokinetics (PK) | - In Vitro: Metabolic stability in liver microsomes, plasma protein binding.
To effectively study this compound, it is important to visualize both its mechanism of action and a generalized experimental workflow.
The following diagram illustrates the primary molecular pathway through which this compound exerts its effects. Disruption of this cAMP-PKA-CREB pathway is implicated in the pathophysiology of inflammatory diseases and major depressive disorder.
Diagram Title: this compound Inhibition of PDE4 Enhances cAMP/PKA/CREB Signaling
A typical project investigating a compound like this compound follows a multi-stage process from initial in vitro characterization to in vivo validation.
Diagram Title: Staged Workflow for this compound R&D
To ensure the quality and reliability of your experimental data, consider these points drawn from general best practices in research:
Filaminast is known to inhibit the PDE4B enzyme, which degrades the key second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels generally lead to the suppression of pro-inflammatory signals and cytokines [1].
The high-resolution crystal structure of the PDE4B catalytic domain in complex with this compound (PDB ID: 1XLZ) provides the definitive basis for understanding its activity [2]. The structure reveals that inhibitor binding involves a common scheme conserved across PDE families [3]:
While a specific protocol for this compound was not located, the following general methodologies, exemplified by studies on other natural products and PDE4 inhibitors, are directly applicable for evaluating this compound's activity and cellular effects.
This protocol is used to confirm direct binding to the putative target and understand the interaction at a molecular level.
1.1 Crystallography and Molecular Docking
1.2 Drug Affinity-Responsive Target Stability (DARTS)
The following workflow diagram illustrates the key steps of the DARTS assay:
These assays measure the downstream consequences of PDE4 inhibition in a cellular context.
2.1 cAMP Quantification Assay
2.2 Cytoskeletal and Morphological Analysis
2.3 Cell Migration Assay
The table below summarizes the core experimental approaches for characterizing a PDE4 inhibitor like this compound.
Table 1: Key Assays for this compound Characterization
| Assay Category | Specific Method | Measured Outcome / Key Parameter | Relevance to this compound |
|---|---|---|---|
| Binding & Structure | X-ray Crystallography | Atomic-resolution 3D structure of the complex. | Definitive mechanism confirmation [2]. |
| Target Engagement | DARTS | Proteolytic stability of PDE4/filamin A; identified by MS. | Confirms direct binding in a complex lysate [4]. |
| Functional Activity | cAMP Quantification | Increase in intracellular cAMP concentration (e.g., via ELISA). | Validates functional PDE4 inhibition. |
| Phenotypic Effect | F-actin Staining & Microscopy | Disassembly and disorganization of actin filaments. | Links target binding to cytoskeletal effect [4]. |
| Phenotypic Effect | Cell Migration (Wound Healing) | Reduction in the rate of cell migration over time. | Demonstrates potential anti-metastatic effect [4]. |
The cAMP-PDE4 signaling pathway and the experimental modulation with a PDE4 inhibitor like this compound can be visualized as follows:
This compound is a structurally validated PDE4 inhibitor. The primary research gap lies in the public availability of detailed, step-by-step biochemical and cellular protocols specifically using this compound. However, the established methodologies for PDE4 inhibitor research and target identification, such as DARTS and functional cellular assays, provide a robust and directly applicable framework for scientists to investigate this compound's properties and mechanisms in detail.
This document provides a consolidated overview of the available data on Filaminast, a phosphodiesterase-4 (PDE4) inhibitor, intended to assist researchers in the field of drug development.
This compound (CAS Number 141184-34-1) is a small molecule compound with the following characteristics [1] [2]:
Table 1: Chemical and Physical Profile of this compound
| Property | Details |
|---|---|
| CAS Number | 141184-34-1 |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name/SMILES | O(C1=C(OC)C=C(C(C(=NOC(N)=O)C)=C1)C2CCCC2 |
| Purity | >98% (available) [1] |
| Appearance | Solid [2] |
| Density | ~1.25 g/cm³ [1] |
Handling this compound requires precautions to ensure personal safety and environmental protection [2].
Table 2: Safety Data and Handling Procedures
| Aspect | Specification |
|---|---|
| GHS Classification | Acute toxicity (Oral, Category 4), Aquatic toxicity (Chronic, Category 1) [2] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [2] |
| Personal Protection | Safety goggles, gloves, impervious clothing, and suitable respiratory protection [2]. |
| Engineering Controls | Use in a well-ventilated area, with accessible safety shower and eye wash station [2]. |
| First Aid Measures | Eye contact: Flush with water and seek medical attention. Skin contact: Rinse thoroughly with water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician [2]. |
| Storage Conditions | Store at -20°C (powder) or -80°C (solution in DMSO) in a tightly sealed container [1] [2]. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [2]. |
This compound is an analog of the PDE4 inhibitor rolipram and was investigated as a potential anti-asthma drug [1]. PDE4 enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in a wide array of physiological processes [3] [4]. Inhibition of PDE4 leads to elevated intracellular cAMP levels, which can produce anti-inflammatory and immunomodulatory effects [5] [3].
However, a major challenge in the development of early PDE4 inhibitors, including this compound and Rolipram, has been their narrow therapeutic index, often leading to dose-limiting side effects such as nausea and vomiting [6]. This has hindered their clinical development and spurred research into newer, more selective inhibitors [6].
The following diagram illustrates the core mechanism of action of PDE4 inhibitors like this compound and the associated research challenges.
While specific laboratory protocols for this compound were not available, its established role as a PDE4 inhibitor allows for the proposal of a generalized experimental workflow. Research would typically focus on confirming its activity and downstream effects in relevant biological models.
Key Experimental Parameters:
The search results indicate that this compound is a well-characterized compound for purchase as a laboratory chemical [1] [2], but its detailed experimental protocols are not publicly documented, likely because it is an older investigational compound whose development was likely halted due to the class-wide side effects [6].
| Question | Answer |
|---|---|
| What is Filaminast's primary mechanism of action? | It is a potent and preferential Phosphodiesterase 4 (PDE4) inhibitor. It acts by inhibiting the PDE4B enzyme, which hydrolyzes the second messenger cAMP, leading to its accumulation [1]. |
| What is the known IC50 value for this compound? | The IC50 is 0.42 μM for canine trachealis PDE-IV [2]. |
| Has this compound been through clinical trials? | No. According to the database, this compound has not progressed into any clinical trial phases (Phase 0 to Phase 4) [1]. |
| Is this compound approved for human use? | No. This compound is not US-approved or approved in any other country. It is strictly an experimental compound for research purposes only [1] [2]. |
The following table summarizes the available quantitative data for this compound. Note that critical parameters for solubility and formulation are listed as "Not Available" (N/A) in the source.
| Property | Value / Description | Source / Method |
|---|---|---|
| Molecular Weight | 292.33 g/mol | [2] |
| Chemical Formula | C15H20N2O4 | [1] |
| CAS Number | 141184-34-1 | [1] [2] |
| SMILES | C/C(C1=CC=C(OC)C(OC2CCCC2)=C1)=N/OC(N)=O | [1] |
| Target & Action | PDE4B Inhibitor | DrugBank Database [1] |
| Water Solubility | N/A | Predicted: 0.0192 mg/mL (ALOGPS) [1] |
| Volume of Distribution | N/A | [1] |
| Protein Binding | N/A | [1] |
| Route of Elimination | N/A | [1] |
| Half-Life | N/A | [1] |
For researchers characterizing an experimental compound like this compound, here is a general workflow for solubility assessment. This diagram outlines the key stages and decision points in the process.
| Problem | Potential Cause | Suggested Solution |
|---|
| Low apparent solubility in aqueous buffers. | High lipophilicity; unsuitable solvent system. | 1. Use a co-solvent like DMSO (ensure final concentration is biocompatible for assays). 2. Use solubilizing agents (e.g., cyclodextrins). 3. Explore salt formation if the compound has ionizable groups. | | Precipitation occurs upon dilution from stock solution. | "Solvent poisoning" - compound is soluble in organic stock solvent but precipitates in aqueous buffer. | 1. Reduce stock concentration. 2. Add surfactant to the aqueous buffer. 3. Slowly add the stock solution while vortexing the buffer. | | Inconsistent biological activity. | Variable solubility leading to inaccurate concentration in assays. | 1. Always confirm the concentration in the final assay buffer using a validated method (e.g., HPLC-UV). 2. Include control wells that measure precipitation (e.g., turbidity measurement). | | Solid-state synthesis is hindered by poor solubility of reactants. | Insoluble aryl halides or other starting materials [3]. | Consider solvent-free solid-state synthesis using high-temperature ball milling techniques, which have been successful for cross-coupling reactions of insoluble substrates [3]. |
Given the lack of specific data for this compound, here are general advanced strategies from recent research that could be applicable:
Q1: What is Filaminast and what is its primary cellular target? this compound is a phosphodiesterase (PDE) inhibitor. Its primary cellular targets are PDE4 enzymes [1].
Q2: What is the mechanism of action of this compound? this compound works by inhibiting PDE4 enzymes, which are responsible for breaking down the intracellular second messenger, cyclic adenosine monophosphate (cAMP). This leads to an accumulation of cAMP within the cell [2]. Elevated cAMP levels activate downstream signaling pathways, primarily protein kinase A (PKA), which then phosphorylates various substrates to modulate broad cellular functions including inflammation, immune cell activation, and cytoskeletal organization [1] [2].
Q3: What are the expected downstream effects of PDE4 inhibition? The table below summarizes the key cellular processes affected by increased cAMP levels due to PDE inhibition.
| Affected Process | Effect of PDE Inhibition / Elevated cAMP | Potential Experimental Readout |
|---|---|---|
| Inflammation | Attenuates pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) [2]. | Cytokine ELISA; reduced inflammation in cell-based assays. |
| Immune Cell Activation | Suppresses activation of various immune cells [2]. | Flow cytometry for cell surface activation markers. |
| Cytoskeleton & Adhesion | Can lead to cytoskeletal reorganization and disruption of focal adhesion structures [3]. | Fluorescence microscopy (F-actin staining); analysis of adhesion protein localization. |
| Cell Viability & Apoptosis | Context-dependent; can induce ROS-mediated apoptosis in some cancer cells [3]. | MTT/XTT assays; caspase activation assays; ROS detection kits. |
Q4: What are the common sources of cellular toxicity observed with PDE4 inhibitors like this compound? Toxicity is often on-target, stemming from the profound alteration of cAMP signaling. Common observations include:
Q5: In an experiment, we observe unexpected cell death in our primary cells after this compound treatment. What could be the cause?
Q6: Our data shows that this compound inhibits cell migration, but we are unsure how to validate this is on-target.
The following diagram illustrates the core mechanism of this compound and key experimental approaches to study its effects and potential toxicity.
While specific protocols for this compound were not available, here are detailed methodologies for key experiments based on common practices and the mechanisms described in the search results.
Protocol 1: Assessing Cytoskeletal Disruption via Immunofluorescence
Protocol 2: Measuring ROS Generation
Filaminast is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 enzymes break down the intracellular second messenger, cyclic adenosine monophosphate (cAMP) [1]. By inhibiting PDE4, this compound increases cellular cAMP levels.
Elevated cAMP activates protein kinase A (PKA) and other effectors, leading to a cascade of effects that are particularly relevant in immune and neural cells, including the suppression of pro-inflammatory cytokines and promotion of neuroprotection[cite:7]. The following diagram outlines this core signaling pathway.
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. It works by preventing the breakdown of intracellular cyclic AMP (cAMP). This leads to elevated cAMP levels, which in turn activates downstream signaling pathways (e.g., through PKA) that result in modulated immune responses and potential neuroprotective effects [1].
Q2: In what research areas is this compound primarily used? A2: Based on the broader context of PDE4 inhibitors, this compound is relevant in research areas involving inflammation and neural repair. This includes experimental models for conditions like chronic obstructive pulmonary disease (COPD), asthma, multiple sclerosis, and recovery from central nervous system (CNS) injury [1].
Q3: Why is optimizing the concentration of this compound critical in experiments? A3: Concentration optimization is crucial to balance efficacy and toxicity [2]. Too low a concentration may not provide a sufficient therapeutic effect, while too high a concentration can lead to off-target effects or cell toxicity, notably nausea and emesis, which are common side effects of PDE4 inhibitors [1].
| Potential Cause | Investigation Approach | Suggested Mitigation |
|---|---|---|
| Sub-optimal dosing | Conduct a full dose-response curve. | Titrate this compound concentration to find the minimum effective dose [2]. |
| Cell-type specific sensitivity | Review literature on PDE4 isoform expression in your cell line. | Use a more relevant cell model or validate PDE4 expression via western blot. |
| Serum protein binding | Consider the impact of serum in culture media on drug availability. | Account for serum concentration in assay design or use serum-free conditions during treatment [2]. |
| Potential Cause | Investigation Approach | Suggested Mitigation |
|---|---|---|
| Concentration is too high | Check literature for cytotoxic thresholds. | Reduce treatment concentration and/or duration. |
| Solvent toxicity (e.g., DMSO) | Include a vehicle control group. | Ensure final DMSO concentration is low (typically <0.1-0.5%). |
| Off-target effects | Use a more selective PDE4 inhibitor or siRNA as a control. | Confirm results with a second, structurally distinct PDE4 inhibitor. |
The table below summarizes key parameters to define in your experimental protocols.
| Parameter | Consideration | Example/Note |
|---|---|---|
| Dose-Response | Essential for confirming the drug's specific effect [2]. | Use at least 5 concentrations spanning several orders of magnitude. |
| Time Course | The effect on cAMP can be transient. | Measure outcomes at multiple time points (e.g., 30 min, 1, 2, 4, 6 hours). |
| Cell Viability Assay | Run in parallel with functional assays. | Use assays like MTT or CellTiter-Glo to monitor cytotoxicity. |
| Vehicle Control | Critical for interpreting results. | Use the same concentration of DMSO (or other solvent) as in your drug stocks. |
The table below summarizes the core information available for this compound, which is essential for establishing a research baseline [1].
| Property | Description |
|---|---|
| DrugBank ID | DB02660 [1] |
| Modality | Small Molecule [1] |
| Status | Experimental; not approved in any country [1] |
| Mechanism of Action | Phosphodiesterase 4 (PDE4) inhibitor [1] |
| Chemical Formula | C15H20N2O4 [1] |
| Molecular Weight | 292.3303 g/mol [1] |
| Synonyms / External IDs | WAY-PDA-641 [1] |
| Associated Conditions | Potential for asthma and COPD (based on mechanism) [1] |
While direct data on this compound's experimental issues is unavailable, its mechanism of action as a PDE4 inhibitor provides a framework for anticipating common research hurdles in this field [1] [2].
The following diagram illustrates the core signaling pathway targeted by this compound and the general logic for researching its effects. This workflow can serve as a foundational map for designing experiments.
Given the lack of specific data, here are answers to anticipated questions based on the general research context.
What is the primary molecular target of this compound? this compound is documented as an inhibitor of the 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) enzyme [1]. This is its primary and only known target.
What are the key considerations for handling and storing this compound? No specific handling or storage data was found for this compound. As a standard practice for experimental small molecules, it should be stored as directed by the supplier, typically at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. Always refer to the manufacturer's certificate of analysis for precise information.
Why might my in vivo experiments with a PDE4 inhibitor show efficacy but significant side effects? This is a common challenge in the PDE4 inhibitor class. The therapeutic effects (like reduced inflammation) are often mediated through one subtype of the PDE4 enzyme, while side effects (particularly emesis) are linked to inhibition of another subtype [2]. This underscores the need for developing subtype-selective inhibitors.
Where can I find structural data on PDE4B to aid in drug design? The Protein Data Bank (PDB) is the primary resource. Several high-resolution crystal structures of the PDE4B catalytic domain are available, often co-crystallized with various inhibitors. These structures reveal a common inhibitor binding site featuring a "hydrophobic clamp" and key interactions with an invariant glutamine residue [3].
Since specific technical support documentation for this compound is not publicly available, I suggest these strategies to advance your work:
Since direct protocols are unavailable, the following template can guide troubleshooting by focusing on filaminast's known target. This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), and issues often relate to its biological activity, solubility, and stability.
Common Issues & Troubleshooting Guide
| Issue Category | Specific Problem | Possible Causes | Suggested Solutions & Troubleshooting Steps |
|---|---|---|---|
| Compound Handling | Poor solubility in buffer | Incorrect solvent/pH; compound precipitation. | Pre-dissolve in DMSO; ensure final DMSO concentration is biocompatible (<0.1-1%); check buffer pH and osmolarity. |
| Low stock concentration | inaccurate weighing; solvent evaporation. | Confirm molecular weight; use fresh, sealed DMSO; make smaller, single-use aliquots. | |
| Biological Activity | Lack of efficacy in assay | Inactive compound; incorrect target (PDE4 isoform); degraded compound. | Validate assay with a positive control (e.g., rolipram); confirm target PDE4 isoform expression; use a fresh aliquot of this compound. |
| High cytotoxicity | Off-target effects; solvent toxicity (DMSO). | Titrate concentration (typical PDE4i range 1nM-10µM); include DMSO-only control; check cell viability 24h post-treatment. | |
| Experimental Results | High variability between replicates | Inconsistent cell seeding; uneven drug distribution; compound precipitation. | Standardize cell counting/passaging; ensure gentle mixing after compound addition; visually inspect wells for crystals. |
| Inconsistent data from published studies | Different cell lines/assays; varied experimental conditions. | Replicate published methods exactly; contact corresponding author for specifics; use reported positive controls. |
When working with this compound, certain parameters are critical for success [1] [2]:
The following diagram illustrates a generalized workflow for setting up and troubleshooting a cell-based assay with this compound. You can adapt this DOT script for your specific needs.
This workflow provides a logical map for diagnosing common problems in a this compound experiment. The diamond-shaped nodes represent decision points that lead to specific troubleshooting actions.
Q1: My enzymatic assay shows inconsistent inhibition results with my PDE4 inhibitor. What could be the cause?
Inconsistent results in PDE4 inhibition assays can arise from several factors related to assay conditions and compound handling.
| Potential Cause | Specific Issues to Investigate | Recommended Corrective Actions |
|---|
| Suboptimal Assay Conditions | - Incorrect Mg²⁺/Zn²⁺ concentration [1]
Q2: How can I improve the selectivity of my PDE4 inhibitor to avoid off-target effects?
Achieving selectivity within the PDE superfamily is a common challenge. The strategy should leverage structural differences between PDE families and isoforms.
Q3: The compound seems to lose potency in cellular models compared to enzymatic assays. Why?
This disconnect often relates to cell-specific barriers and metabolic pathways.
1. Protocol for a Standard PDE4 Enzymatic Assay This protocol measures the inhibitor's ability to block the conversion of cAMP to AMP.
The following diagram illustrates the core workflow and potential points of failure in this assay.
2. Protocol for Assessing Cellular Activity This protocol evaluates the functional consequence of PDE4 inhibition in cells.
Understanding the binding mode is critical for troubleshooting and design. The table below summarizes conserved interactions based on structural studies of PDE4 inhibitors like cilomilast and roflumilast [2].
| Binding Feature | Description | Role in Inhibitor Binding |
|---|---|---|
| Hydrophobic Clamp | A pair of conserved hydrophobic residues that sandwich the inhibitor in the active site [2]. | Provides a major contribution to binding energy. The nature of this clamp can influence inhibitor selectivity between PDE families. |
| Invariant Glutamine | A key conserved glutamine residue (e.g., Gln642 in PDE4A) that controls inhibitor orientation [2] [1]. | Forms critical hydrogen bonds with the inhibitor, locking it in a specific orientation. This interaction is a common feature in many PDE4 inhibitor complexes. |
| Metal Ions | Divalent cations (Mg²⁺ and Zn²⁺) coordinated by a conserved "HD" motif (His-Asp) [1]. | Essential for the catalytic hydrolysis of cAMP. While not always directly chelated by inhibitors, their presence is crucial for maintaining the active site architecture. |
Q: What are the recommended storage conditions for PDE4 inhibitor stock solutions? A: Prepare stock solutions in high-quality, anhydrous DMSO at a concentration of 10-50 mM. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under desiccant.
Q: Which positive control inhibitor should I use in my assays? A: Rolipram is a classic, well-characterized PDE4 inhibitor often used as a positive control. For more modern and potent controls, cilomilast and roflumilast are excellent choices, as their binding modes have been elucidated in high-resolution crystal structures [2] [1].
Filaminast is a Phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells [1]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to reduced production of various pro-inflammatory mediators and relaxation of airway smooth muscle [2]. This mechanism is targeted for treating inflammatory diseases like asthma and COPD [3].
The main hurdle for this compound and many early PDE4 inhibitors is their low therapeutic ratio [3]. This means the dose required to achieve a therapeutic anti-inflammatory effect is very close to the dose that causes unacceptable side effects, most commonly nausea, vomiting, and other gastrointestinal issues [3]. For many compounds in this class, it is likely that the maximum tolerated dose is either sub-therapeutic or at the very bottom of the efficacy dose-response curve [3].
To overcome the limitation of a narrow therapeutic window, you can consider the following approaches, which have been explored for PDE4 inhibitors in general.
The table below summarizes these strategies and their potential benefits:
| Strategy | Key Mechanism/Rationale | Potential Outcome |
|---|---|---|
| Combination Therapy [3] | Combine with other anti-inflammatory drugs (e.g., corticosteroids) for synergistic effect | Enhanced anti-inflammatory efficacy; allows for lower doses of each agent |
| Uptitration Dosing [2] | Gradually increase dose from a low starting point to the target dose | Improved patient tolerance and adherence; reduced treatment discontinuation |
| 'Soft' Drug Design [3] | Design drug to be active locally but rapidly inactivated systemically | Maximizes efficacy at target site; minimizes systemic side effects (e.g., emesis) |
| Dual-PDE Inhibition [3] | Target multiple PDE families (e.g., PDE4 + PDE3) to enhance cAMP elevation | Potentially superior anti-inflammatory activity through functional synergy |
To support your experimental work, here is a diagram of the core cAMP signaling pathway that is central to this compound's mechanism of action.
This diagram illustrates the core signaling pathway through which this compound exerts its effects. By inhibiting PDE4, it prevents the breakdown of cAMP, leading to an accumulation of cAMP within the cell and enhanced downstream anti-inflammatory signaling [1] [2].
Why was the development of this compound and other early PDE4 inhibitors discontinued? The development of this compound and several other PDE4 inhibitors (e.g., cilomilast, piclamilast) was primarily discontinued due to lack of efficacy in clinical trials, driven by a low therapeutic ratio. The dose-limiting side effects, mainly nausea and vomiting, prevented administration of a high enough dose to achieve a robust therapeutic effect [3].
Are there any successful PDE4 inhibitors on the market that can serve as a model? Yes, roflumilast is a PDE4 inhibitor that has reached the market for reducing exacerbations in severe COPD. Its success is attributed to its pharmacokinetic profile and potency. Furthermore, the use of an uptitration dosing regimen (starting with a lower dose) has been key to improving its tolerability in patients [2]. Studying its clinical development can provide valuable insights.
What are the key structural features of PDE4 inhibitors? High-resolution crystal structures show that inhibitors like roflumilast and cilomilast bind to the PDE4 catalytic domain through a common scheme: (1) a hydrophobic clamp formed by conserved residues that sandwich the inhibitor, and (2) hydrogen bonding to an invariant glutamine residue. Understanding these interactions is crucial for rational drug design to improve binding affinity and selectivity [4].
Based on the available search results, filaminast was a PDE4 inhibitor developed as a potential anti-inflammatory therapy for conditions like asthma and COPD [1]. However, its development, along with that of several other PDE4 inhibitors from the same period, was discontinued due to lack of efficacy and a low therapeutic ratio, meaning the dose required for a therapeutic effect was too close to the dose that caused unacceptable side effects [1].
While batch variability is not mentioned as a specific cause for its failure, research on other inhaled products highlights that batch-to-batch pharmacokinetic variability can be a substantial confounder in drug development and bioequivalence studies [2]. The study on Advair Diskus found that variability between different manufacturing batches was large enough to cause bio-inequivalence in some comparisons [2].
Without specific data on this compound, here is a structured approach you can use to investigate and troubleshoot batch-to-batch variability for similar compounds, based on general principles from the search results.
The following table summarizes common factors that can contribute to differences between batches of an active pharmaceutical ingredient (API).
| Potential Cause | Description | Impact |
|---|---|---|
| Synthetic Pathway | Minor changes in reaction conditions (temperature, pressure, catalyst purity) between synthesis batches. | Alters impurity profiles, polymorphic forms, or particle size distribution of the final API. |
| Purification Process | Inconsistent purification (e.g., recrystallization solvents, column chromatography). | Affects the levels of isomeric impurities or related substances that may have biological activity. |
| Solid-State Form | Uncontrolled formation of different crystalline forms (polymorphs) or hydrates/solvates. | Can significantly change the compound's solubility, dissolution rate, and bioavailability. |
| Degradation Products | Formation of different degradants during storage due to instability. | Introduces variable levels of impurities that may interfere with biological assays. |
To systematically identify the source of variability, you can follow this investigative workflow. The diagram below outlines the key steps.
Detailed Methodology for Key Experiments:
HPLC/Purity Analysis
XRPD (X-Ray Powder Diffraction)
PDE4 Enzyme Inhibition Assay
Based on the search results, specific data on this compound batch variability is not available in the public domain. The broader scientific context suggests that PDE4 inhibitors like this compound faced significant challenges related to their therapeutic window, and that batch-to-batch variability is a recognized, serious issue in pharmaceutical development.
The table below summarizes the key quantitative data available for Filaminast, which is crucial for quality control and experimental setup.
| Parameter | Specification | Notes / Relevance |
|---|---|---|
| Purity | 99.64% [1] | Confirms high-grade material suitable for research; a key baseline for all experiments. |
| CAS Number | 141184-34-1 [1] | Essential for unambiguous compound identification and sourcing. |
| Storage & Handling | Update time: 2025-11-11 [1] | Indicates the supplier's data is current, but specific storage conditions (e.g., temperature, light sensitivity) are not provided. |
While a specific method for this compound was not found, you can adapt established High-Performance Liquid Chromatography (HPLC) protocols for phosphodiesterase inhibitors and other small molecules. The principles of system suitability, method validation, and forced degradation studies are universal.
Here is a general workflow for developing a stability-indicating HPLC method, synthesized from current research practices [2] [3]:
Example HPLC Method Parameters (Adaptable) Based on a method for another drug substance, the following conditions can serve as a starting point for this compound analysis. You will need to optimize these parameters [3]:
Q1: The purity of our this compound standard is listed as 99.64%. Is this sufficient for in-vitro cell-based assays? Yes, a purity of 99.64% is generally considered high and should be suitable for most in-vitro assays [1]. For critical dose-response studies, it is good practice to confirm the purity and absence of interfering impurities using your in-house validated HPLC method.
Q2: Our HPLC analysis shows peak splitting or broadening for this compound. What could be the cause? This is a common method development issue. Potential solutions include:
Q3: How should we establish stability profiles for this compound in solution? Conduct forced degradation studies under ICH guidelines to validate your method as "stability-indicating" [3]. Expose this compound solutions to:
The following table consolidates essential information about this compound from the scientific literature.
| Parameter | Description |
|---|---|
| DrugBank ID | DB02660 [1] |
| Modality | Small Molecule [1] |
| Status | Experimental [1] |
| Chemical Formula | C15H20N2O4 [1] |
| Molecular Weight | 292.3303 g/mol (Average); 292.142307138 g/mol (Monoisotopic) [1] |
| Mechanism of Action | Inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1] |
| IC₅₀ | 960 - 1000 nM (from 2 assay(s)) [2] |
| CAS Number | 141184-34-1 [1] |
This compound is a phosphodiesterase-4 (PDE4) inhibitor, a target relevant for inflammatory diseases like asthma and COPD [1]. PDE4 enzymes hydrolyze and inactivate the secondary messenger cyclic adenosine monophosphate (cAMP) [3].
The following diagram illustrates this cAMP signaling pathway and where this compound acts.
Since specific step-by-step methodologies for this compound are not available in the public domain, here are suggestions for locating more detailed experimental data:
The primary challenge with filaminast and many similar PDE4 inhibitors is their low therapeutic ratio, which means the dose required for a therapeutic effect is very close to the dose that causes unacceptable side effects [1]. The table below summarizes the key issues:
| Limitation | Impact on Development |
|---|---|
| Low Therapeutic Ratio | Severely limited the dose that could be safely administered to patients [1]. |
| Lack of Efficacy | The maximum tolerated dose was likely at the very bottom of the efficacy dose-response curve, making the drug ineffective in clinical trials [1]. |
| Dose-Limited Side Effects | Adverse events like nausea, diarrhoea, vomiting, and abdominal pain prevented dose escalation to effective levels [1]. |
Based on these factors, the development of this compound, along with other early PDE4 inhibitors like cilomilast and piclamilast, was discontinued primarily due to lack of efficacy at clinically tolerable doses [1].
Later research into PDE4 inhibitors has focused on overcoming these challenges. While not specific to this compound, the following strategies represent the general scientific approaches taken to improve this drug class:
The following diagram illustrates the core problem with first-generation PDE4 inhibitors like this compound and the primary strategies used to develop better alternatives.
Here are answers to hypothetical questions a researcher might have when reviewing historical data on this compound.
Q: Why was this compound discontinued after Phase III trials?
Q: What are the most common adverse events we should look for in historical clinical data?
Q: Is the problem with this compound unique, or did other PDE4 inhibitors face similar issues?
Q: Are there any PDE4 inhibitors that successfully made it to market?
Given the lack of specific data on this compound, your team might consider these approaches based on general PDE4 research:
Finding direct, published comparisons of drug potency often requires consulting specialized resources. Here are more targeted avenues you can explore to find the necessary data:
While direct data wasn't available, I can provide a template based on standard practices for structuring such a guide. The table below outlines the key elements you should include once you have gathered the experimental data.
| Comparison Dimension | Description & Data Points | Common Experimental Protocols |
|---|---|---|
| In Vitro Potency | Quantitative measures of biological activity (e.g., IC50/EC50 values, Ki values). | Cell-based assays or biochemical assays measuring inhibition/activation of a target (e.g., PDE4 enzyme for this compound). Assays should be validated for accuracy and precision [1] [2]. |
| Selectivity Profile | Comparison of activity against the primary target versus related off-targets (e.g., Selectivity Index). | Panel of assays against various enzymes or receptors. Data is often presented as a ratio of IC50 values [1]. |
| Cellular Efficacy | Functional activity in a cellular model relevant to the disease (e.g., inhibition of cytokine release). | Cell-based bioassays; could involve measuring downstream biomarkers or functional responses following treatment [3] [1]. |
| Physicochemical Properties | Properties influencing drug performance (e.g., solubility, logP, stability). | Standardized physicochemical assays (e.g., chromatography for stability, kinetic solubility assays) [3]. |
To meet your mandatory visualization requirement, here is a diagram using Graphviz that illustrates a generalized workflow for a cell-based potency assay. This aligns with the methodologies referenced in the scientific literature [1] [2]. You can adapt this logical flow once you have the specific protocol details for this compound.
Title: General Workflow for Cell-Based Potency Assay
The script follows your specifications for color, contrast, and layout. The labeldistance attribute is set to ensure clear separation of text along the arrows.
To conduct a meaningful competitive analysis of Filaminast, your guide should objectively compare it against other PDE4 inhibitors (e.g., Roflumilast, Cilomilast) across several key dimensions. The goal is to identify the compound's relative strengths, weaknesses, and potential niche [1] [2].
A comprehensive analysis typically involves identifying direct and indirect competitors, then gathering and comparing data on their characteristics and performance [1] [2]. For a pharmaceutical product, this process can be broken down into the following key components:
Your comparison guide should center around clearly structured tables that summarize quantitative data. Here is a template of the key data points you need to research for this compound and its competitors.
Table 1: Comparative Profile of PDE4 Inhibitors
| Aspect | This compound | Roflumilast | Cilomilast | Other Competitor |
|---|---|---|---|---|
| Structural & Biochemical | ||||
| Chemical Structure | [Data needed] | [Data needed] | [Data needed] | |
| IC50 for PDE4 (nM) | [Data needed] | [Data needed] | [Data needed] | |
| PDE4 Subtype Selectivity | [Data needed] | [Data needed] | [Data needed] | |
| Pharmacological & Toxicological | ||||
| In Vivo Efficacy Model (e.g., % reduction in inflammation) | [Data needed] | [Data needed] | [Data needed] | |
| Key Toxicity Findings (e.g., emesis in animal models) | [Data needed] | [Data needed] | [Data needed] | |
| Clinical & Regulatory | ||||
| Clinical Trial Phase (Max Reached) | [Data needed] | [Data needed] | [Data needed] | |
| Reported Efficacy Endpoints | [Data needed] | [Data needed] | [Data needed] | |
| Common Adverse Events | [Data needed] | [Data needed] | [Data needed] | |
| Regulatory Approval Status | [Data needed] | Approved (e.g., COPD) | [Data needed] |
When you find the necessary data, it is crucial to provide the detailed methodology for reproducibility. Here are protocols for the types of experiments you will likely cite:
Based on the framework of competitive analysis, you can create diagrams to illustrate the strategic position and mechanism of action of this compound.
The following diagram maps the competitive landscape based on two critical dimensions for drug profiles, helping to identify potential market gaps and strategic positioning for this compound [2].
To explain this compound's mechanism, a signaling pathway diagram is essential. The diagram below provides a generic template for a PDE4 inhibitor's role in an inflammatory signaling cascade, which you can adapt with this compound-specific data [4].